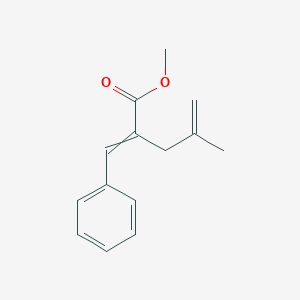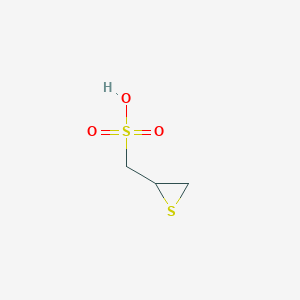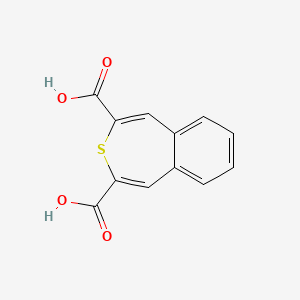
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is a fluorinated organic compound with a phosphate group. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a phosphate ester. Fluorinated compounds are known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate typically involves the following steps:
Phosphorylation: The phosphate group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and phosphorylation processes, utilizing specialized equipment to handle the highly reactive fluorine and phosphorus reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphate group or the fluorinated chain.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate involves its interaction with molecular targets and pathways. The fluorinated chain provides stability and resistance to enzymatic degradation, while the phosphate group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound with applications in industrial and scientific research.
Fluorinated phosphates: A class of compounds with similar structures and properties, used in various applications.
Uniqueness
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is unique due to its specific combination of a fluorinated chain and a phosphate group. This combination provides a balance of stability, reactivity, and versatility, making it valuable in a wide range of applications.
Propriétés
Numéro CAS |
113138-48-0 |
|---|---|
Formule moléculaire |
C15H15F14O4P-2 |
Poids moléculaire |
556.23 g/mol |
Nom IUPAC |
(3-ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-en-6-yl) phosphate |
InChI |
InChI=1S/C15H17F14O4P/c1-3-7(4-2)5-6-8(33-34(30,31)32)9(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h7H,3-6H2,1-2H3,(H2,30,31,32)/p-2 |
Clé InChI |
KVLUCTZURWZETJ-UHFFFAOYSA-L |
SMILES canonique |
CCC(CC)CCC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)


![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)


